1,3-Cyclopentanediol

Catalog No.
S3317663
CAS No.
59719-74-3
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclopentanediol

CAS Number

59719-74-3

Product Name

1,3-Cyclopentanediol

IUPAC Name

cyclopentane-1,3-diol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2

InChI Key

NUUPJBRGQCEZSI-UHFFFAOYSA-N

SMILES

C1CC(CC1O)O

Canonical SMILES

C1CC(CC1O)O

The exact mass of the compound 1,3-Cyclopentanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Cyclopentanediol (CAS 59719-74-3) is a highly versatile cycloaliphatic diol increasingly prioritized in procurement for its role as a rigidifying building block in high-performance polymers and its availability as a bio-based monomer. Derived from lignocellulosic furfuryl alcohol, this compound serves as a critical chain extender in polyurethanes and a co-monomer in polyesters, imparting higher thermal stability and mechanical rigidity compared to linear aliphatic diols. For industrial buyers, its value proposition lies in bridging the gap between sustainable, green-chemistry sourcing and the stringent thermomechanical requirements of advanced engineering plastics[1].

Generic substitution of 1,3-cyclopentanediol with linear diols (such as 1,6-hexanediol or 1,3-propanediol) fundamentally fails in high-performance applications because linear chains lack the conformational rigidity required to achieve high glass transition temperatures (Tg) in the resulting polymers [1]. Furthermore, attempting to substitute it with the closely related 1,2-cyclopentanediol introduces severe vicinal steric hindrance and susceptibility to oxidative cleavage, which disrupts linear step-growth polymerization and limits molecular weight build-up. Finally, treating 1,3-cyclopentanediol as a generic commodity without specifying the cis/trans isomer ratio leads to catastrophic manufacturing failures, as the cis-isomer undergoes premature thermal degradation at standard polycondensation temperatures, whereas the trans-isomer remains stable[2].

Trans-Isomer Thermal Stability for High-Temperature Polymerization

In thin-film polycondensation workflows, the stereochemistry of 1,3-cyclopentanediol strictly dictates the maximum processing temperature. Thermogravimetric analysis demonstrates that the trans-isomer maintains structural integrity up to 200 °C, whereas the cis-isomer undergoes degradative ester bond cleavage and dehydration into 3-cyclopentenol at 180 °C[1].

Evidence DimensionThermal degradation onset during polymerization
Target Compound Data200 °C (trans-1,3-cyclopentanediol)
Comparator Or Baseline180 °C (cis-1,3-cyclopentanediol)
Quantified Difference20 °C higher thermal processing window for the trans-isomer
ConditionsThin-film polycondensation / Thermogravimetric analysis (TGA)

Procurement teams must specify exact cis/trans isomer ratios to prevent catastrophic polymer degradation during high-temperature melt processing.

Enhanced Glass Transition Temperature (Tg) in Polyurethane Elastomers

When utilized as a chain extender in thermoplastic polyurethanes, cycloaliphatic diols like 1,3-cyclopentanediol impart significant conformational rigidity to the polymer's hard segments. Compared to baseline linear extenders such as 1,6-hexanediol, which yield polyurethanes with a Tg of approximately 95 °C, the incorporation of cycloalkane diols elevates the Tg to 125 °C or higher[1].

Evidence DimensionPolyurethane Glass Transition Temperature (Tg)
Target Compound Data≥ 125 °C (cycloalkane diol extenders)
Comparator Or Baseline95 °C (1,6-hexanediol extender)
Quantified Difference≥ 30 °C increase in glass transition temperature
ConditionsThermoplastic polyurethane (TPU) synthesis and thermal characterization

This thermal upgrade justifies the selection of 1,3-cyclopentanediol over cheaper linear diols for automotive and industrial polyurethanes requiring high heat distortion temperatures.

High-Yield Renewable Synthesis from Lignocellulosic Furfuryl Alcohol

For manufacturers targeting stringent sustainability metrics, 1,3-cyclopentanediol offers a highly efficient bio-based procurement route. Synthesized via the aqueous phase rearrangement and subsequent hydrogenation of lignocellulosic furfuryl alcohol, this monomer achieves an overall carbon yield of 72.0% using scalable, low-cost catalysts (MgAl-HT and Raney Ni) [1].

Evidence DimensionOverall carbon yield from renewable feedstock
Target Compound Data72.0% yield from furfuryl alcohol
Comparator Or BaselinePetroleum-derived cycloaliphatic diols (0% bio-based carbon)
Quantified Difference72% renewable carbon retention in the final monomer
ConditionsAqueous phase rearrangement and hydrogenation over Raney Ni

Enables polymer manufacturers to transition to 100% bio-based building blocks without compromising the structural rigidity typically lost when switching to linear bio-diols.

High-Tg Biobased Polyesters

1,3-Cyclopentanediol is a highly effective co-monomer for synthesizing renewable polyesters where high rigidity is required. Because the trans-isomer withstands polycondensation temperatures up to 200 °C, it can be successfully integrated into thin-film polymerization processes to yield high-molecular-weight plastics that outperform linear bio-polyesters in thermal stability [1].

High-Heat Thermoplastic Polyurethanes (TPU)

In industrial adhesive and elastomer manufacturing, 1,3-cyclopentanediol serves as a high-performance chain extender. It is specifically selected over 1,6-hexanediol to drive the glass transition temperature (Tg) above 125 °C, making the resulting TPUs suitable for under-the-hood automotive components and high-temperature industrial coatings[2].

Precision Isomer-Specific Polymer Synthesis

Because the cis and trans isomers of 1,3-cyclopentanediol exhibit a 20 °C difference in thermal degradation onset, advanced material manufacturers can procure specific isomer ratios to fine-tune the degradation profile and crystallinity of specialty polymers. This is critical for applications requiring precise thermal processing windows, such as degradable biomedical implants or specialized structural resins [1].

XLogP3

-0.2

Other CAS

59719-74-3

Wikipedia

1,3-cyclopentanediol

Dates

Last modified: 08-19-2023

Explore Compound Types